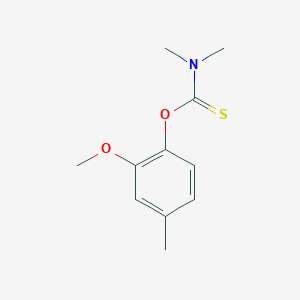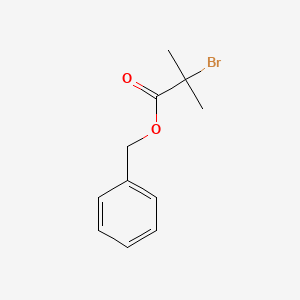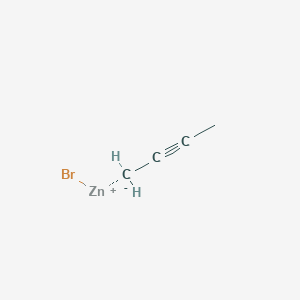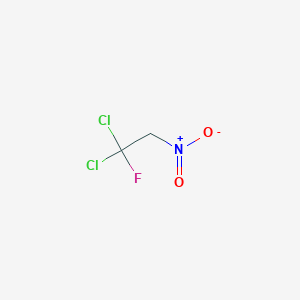
1-Bromo-2-(4-fluorobenzyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-2-(4-fluorobenzyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of “1-Bromo-2-(4-fluorobenzyl)benzene” involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . It’s also used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(4-fluorobenzyl)benzene” is represented by the linear formula: FC6H4CH2Br . It has a molecular weight of 189.02 .
Chemical Reactions Analysis
“1-Bromo-2-(4-fluorobenzyl)benzene” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .
Physical And Chemical Properties Analysis
“1-Bromo-2-(4-fluorobenzyl)benzene” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C , and the refractive index is 1.527 (lit.) .
Wirkmechanismus
Target of Action
1-Bromo-2-(4-fluorobenzyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C13H10BrF . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Mode of Action
The compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is used in the synthesis of 4-fluorophenyl containing compounds , which may have various biological activities depending on their structure.
Safety and Hazards
Zukünftige Richtungen
As a precursor to some pharmaceuticals and an agrochemical intermediate, “1-Bromo-2-(4-fluorobenzyl)benzene” has potential applications in drug synthesis and agriculture . Its use in the Suzuki-Miyaura coupling reaction for forming carbon-carbon bonds also suggests potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRCJUVHMDODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(4-fluorobenzyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)









![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)